molecular formula C5H6F2N2 B2468290 3-(1,1-difluoroethyl)-1H-pyrazole CAS No. 1462380-24-0

3-(1,1-difluoroethyl)-1H-pyrazole

Cat. No.: B2468290
CAS No.: 1462380-24-0
M. Wt: 132.114
InChI Key: RLJXKYYFKKQIOU-UHFFFAOYSA-N
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Description

3-(1,1-Difluoroethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable building block in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroethylating reagent . This reaction proceeds under mild conditions and provides good yields of the desired product.

Industrial Production Methods

Industrial production of 3-(1,1-difluoroethyl)-1H-pyrazole may involve large-scale synthesis using similar catalytic processes. The availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this approach economically viable .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Nickel Catalysts: Used in the difluoroethylation process.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrazoles, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

3-(1,1-Difluoroethyl)-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,1-Difluoroethyl)-1H-pyrazole is unique due to the specific positioning of the difluoroethyl group on the pyrazole ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and properties.

Properties

IUPAC Name

5-(1,1-difluoroethyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-3-8-9-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJXKYYFKKQIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1462380-24-0
Record name 3-(1,1-difluoroethyl)-1H-pyrazole
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